molecular formula C12H8O2 B1195943 Diphenoquinone CAS No. 494-72-4

Diphenoquinone

Cat. No.: B1195943
CAS No.: 494-72-4
M. Wt: 184.19 g/mol
InChI Key: DDTHMESPCBONDT-UHFFFAOYSA-N
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Description

Diphenoquinone, also known as 4,4’-diphenoquinone, is an organic compound characterized by two quinone units connected by a single bond. Quinones are a class of organic compounds that are widely distributed in nature and are known for their electron-accepting properties. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Mechanism of Action

Mode of Action

Quinones, including Diphenoquinone, are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . They are electron carriers and play a role in various biological processes . The interaction of this compound with its targets leads to changes at the molecular level, affecting the normal functioning of the cells.

Biochemical Pathways

Quinones play a role in photosynthesis as electron carriers . They also have antioxidant activity, which can improve general health conditions . In addition, they are involved in the reverse cholesterol transport pathway, promoting the increase of plasma high-density lipoprotein (HDL) cholesterol .

Pharmacokinetics

The pharmacokinetics of this compound, like other quinones, involves absorption, distribution, metabolism, and excretion (ADME) by the body . These properties are affected by the physicochemical properties of the drug, as well as other factors such as human behavior (e.g., food and drug intake) and genetics .

Result of Action

The interaction of this compound with its targets and its involvement in various biochemical pathways lead to molecular and cellular effects. For instance, this compound has been shown to increase cell cholesterol release and plasma HDL by inhibiting the degradation of ATP-binding cassette transporter A1 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of quinones as photoproducts from air pollutants can have toxicological effects . Furthermore, the action of this compound can be affected by the pH of the environment, as the quinone reacts irreversibly with alkali .

Biochemical Analysis

Biochemical Properties

Diphenoquinone participates in several biochemical reactions, primarily due to its redox properties. It acts as an electron carrier, facilitating electron transfer in various biochemical pathways. This compound interacts with enzymes such as oxidoreductases, which catalyze oxidation-reduction reactions. These interactions often involve the transfer of electrons from this compound to other biomolecules, thereby influencing the redox state of the cell. Additionally, this compound can bind to thiol, amine, and hydroxyl groups, forming covalent adducts that can modify the activity of proteins and enzymes .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It can influence cell signaling pathways by modulating the redox state of signaling molecules, thereby affecting gene expression and cellular metabolism. For instance, this compound can activate or inhibit transcription factors that regulate the expression of genes involved in oxidative stress responses. Moreover, this compound has been shown to induce apoptosis in certain cancer cell lines by generating reactive oxygen species (ROS) and disrupting mitochondrial function .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to undergo redox cycling, a process where it alternates between oxidized and reduced states. This redox cycling can generate ROS, which can damage cellular components such as DNA, proteins, and lipids. This compound can also inhibit or activate specific enzymes by binding to their active sites or modifying their structure through covalent interactions. These molecular interactions can lead to changes in enzyme activity and alterations in cellular metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under controlled conditions, but it can degrade when exposed to light, heat, or reactive chemicals. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sustained oxidative stress, leading to chronic cellular damage and altered cellular functions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can act as an antioxidant, protecting cells from oxidative damage. At high doses, it can become pro-oxidant, generating excessive ROS and causing toxic effects. Studies have shown that high doses of this compound can lead to liver and kidney damage, as well as hematological abnormalities in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and redox regulation. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which are involved in the detoxification of reactive intermediates. This compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing cellular energy production and biosynthetic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. For example, this compound can be transported into mitochondria, where it can exert its effects on mitochondrial function and energy production .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It can localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can interact with various biomolecules and influence their activity. The subcellular localization of this compound can also affect its function, as its interactions with different cellular components can lead to distinct biochemical outcomes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenoquinone can be synthesized through the oxidative coupling of phenols. One common method involves the use of alkali-modified M-Mg-Al hydrotalcites (M = Cu, Fe, Ru, Ni, V, and Pd) in the presence of molecular oxygen. For instance, the reaction of 2,6-di-tert-butylphenol catalyzed by K/M-Mg-Al hydrotalcites selectively yields 3,3’,5,5’-tetra-tert-butyl-4,4’-diphenoquinone with over 97% yield . Another method involves the use of copper complexes immobilized in nanospaces of structurally-ordered materials, which catalyze the selective C–C coupling reaction of 2,6-dimethylphenol to 3,3’,5,5’-tetramethylthis compound .

Industrial Production Methods: Industrial production of this compound typically involves the oxidative coupling of phenols using stoichiometric inorganic oxidants. from an environmental perspective, catalytic methods using molecular oxygen as a “green” oxidant are preferred .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high yield in oxidative coupling reactions and its versatility in various applications, from photosensitizers to radiosensitizers. Its ability to produce free radicals and its electron-accepting properties make it distinct from other quinones .

Properties

IUPAC Name

4-(4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTHMESPCBONDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C=CC1=C2C=CC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197787
Record name Diphenoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494-72-4
Record name 4-(4-Oxo-2,5-cyclohexadien-1-ylidene)-2,5-cyclohexadien-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=494-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenoquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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